molecular formula C14H18N4O B13930600 1-(6-methoxy-1,5-naphthyridin-4-yl)-4-Piperidinamine

1-(6-methoxy-1,5-naphthyridin-4-yl)-4-Piperidinamine

Cat. No.: B13930600
M. Wt: 258.32 g/mol
InChI Key: SQWIPYCYSRRCRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(6-Methoxy-1,5-naphthyridin-4-yl)-4-Piperidinamine is a chemical compound that belongs to the class of naphthyridine derivatives This compound is characterized by the presence of a methoxy group at the 6th position of the naphthyridine ring and a piperidinamine moiety at the 4th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Methoxy-1,5-naphthyridin-4-yl)-4-Piperidinamine typically involves the following steps:

    Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and β-ketoesters under acidic or basic conditions.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents like methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.

    Attachment of the Piperidinamine Moiety: The piperidinamine moiety can be attached through nucleophilic substitution reactions, where the naphthyridine derivative is reacted with piperidine in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Such as recrystallization, chromatography, or distillation to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(6-Methoxy-1,5-naphthyridin-4-yl)-4-Piperidinamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding naphthyridine oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Piperidine in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Naphthyridine oxides.

    Reduction: Reduced naphthyridine derivatives.

    Substitution: Substituted naphthyridine derivatives with various functional groups.

Scientific Research Applications

1-(6-Methoxy-1,5-naphthyridin-4-yl)-4-Piperidinamine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(6-Methoxy-1,5-naphthyridin-4-yl)-4-Piperidinamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes or Receptors: Modulating their activity and leading to downstream biological effects.

    Interfering with Cellular Processes: Such as DNA replication or protein synthesis, resulting in altered cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 6-Methoxy-1,5-naphthyridin-4-yl trifluoromethanesulfonate
  • (6-Methoxy-1,5-naphthyridin-4-yl)boronic acid
  • 1,5-Naphthyridin-3-yl)methanol

Uniqueness

1-(6-Methoxy-1,5-naphthyridin-4-yl)-4-Piperidinamine is unique due to the presence of both the methoxy group and the piperidinamine moiety, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research applications.

Properties

Molecular Formula

C14H18N4O

Molecular Weight

258.32 g/mol

IUPAC Name

1-(6-methoxy-1,5-naphthyridin-4-yl)piperidin-4-amine

InChI

InChI=1S/C14H18N4O/c1-19-13-3-2-11-14(17-13)12(4-7-16-11)18-8-5-10(15)6-9-18/h2-4,7,10H,5-6,8-9,15H2,1H3

InChI Key

SQWIPYCYSRRCRB-UHFFFAOYSA-N

Canonical SMILES

COC1=NC2=C(C=CN=C2C=C1)N3CCC(CC3)N

Origin of Product

United States

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